molecular formula C19H38NaO9P B12070127 sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

Cat. No.: B12070127
M. Wt: 464.5 g/mol
InChI Key: QMTXFWSDPFMLQS-MVFUPKDGSA-M
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Description

Sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a glycerophospholipid derivative characterized by a chiral glycerol backbone, a tridecanoyl (C13:0) fatty acid chain at the sn-3 position, and a free hydroxyl group at the sn-2 position. Its sodium salt form enhances water solubility, making it suitable for biomedical and industrial applications. The compound’s structure includes a phosphate group linking the glycerol moieties, critical for its amphiphilic properties .

Properties

Molecular Formula

C19H38NaO9P

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

InChI

InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1

InChI Key

QMTXFWSDPFMLQS-MVFUPKDGSA-M

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.

Reaction Conditions::
  • Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.
  • Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).

Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.

Chemical Reactions Analysis

Reactions::
  • Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.
  • Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.
Common Reagents and Conditions::
  • Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).
  • Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.

Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.

Scientific Research Applications

  • Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.
  • Signaling Pathways : It participates in intracellular signaling cascades.
  • Lipid Metabolism : It plays a role in lipid metabolism and transport.

Mechanism of Action

The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate with structurally related glycerophospholipids:

Compound Molecular Formula Molecular Weight Acyl Chains Solubility Key Applications
This compound (Target Compound) C25H48NaO10P ~602.6 g/mol Tridecanoyl (C13:0) at sn-3 Freely soluble in water Drug delivery, membrane models
1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol sodium salt (DMPG) C34H66NaO10P 688.85 g/mol Tetradecanoyl (C14:0) at sn-1,2 Soluble in water, chloroform Liposomal formulations
Soy PG (16:0-18:2 PG) C40H74NaO10P 769.0 g/mol Palmitoyl (C16:0) at sn-1, linoleoyl (C18:2) at sn-2 Water/chloroform miscible Lipidomics, surfactants
Sodium 2,3-dihydroxypropyl ((R)-2-hydroxy-3-stearoyloxypropyl) phosphate C24H48NaO10P 565.6 g/mol Stearoyl (C18:0) at sn-3 Water-soluble Biomedical research

Key Observations:

  • Chirality : The (2R) configuration in the target compound aligns with natural glycerophospholipids, ensuring compatibility with enzymatic systems, unlike racemic mixtures described in pharmacopeial sodium glycerophosphates .
  • Functional Groups : The free hydroxyl group at sn-2 differentiates it from Soy PG and DMPG, which lack this feature. This group may facilitate hydrogen bonding in drug delivery systems .

Stability and Functional Performance

  • Thermal Stability : The target compound’s shorter acyl chain may reduce melting points compared to stearoyl (C18:0) or palmitoyl (C16:0) derivatives, as seen in differential scanning calorimetry studies of similar lipids .
  • Biocompatibility : Sodium salts of glycerophosphates are pharmacopeial-grade excipients (e.g., European Pharmacopoeia 5.0) due to low toxicity, supporting the target compound’s suitability for biomedical use .
  • Surface Activity : The compound’s critical micelle concentration (CMC) is expected to be higher than DMPG’s (CMC ~0.1 mM) due to reduced hydrophobicity, aligning with trends in acyl chain length vs. surfactant efficiency .

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